2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2S2/c20-19(21,22)11-4-3-5-12(8-11)27-16(24-25-17(27)30-10-15(23)28)9-26-13-6-1-2-7-14(13)31-18(26)29/h1-8H,9-10H2,(H2,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNIXNKANZFEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule that combines features from various pharmacologically relevant classes, including benzothiazoles and triazoles. This article aims to present a comprehensive overview of its biological activities, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : N-(3-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(3-trifluoromethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Molecular Formula : C₁₈H₁₅F₃N₄OS
- Molecular Weight : 394.41 g/mol
The presence of trifluoromethyl and thioacetamide groups enhances the compound's lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles and triazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated activity against various bacterial strains, including resistant strains like MRSA. The incorporation of trifluoromethyl groups has been shown to enhance antimicrobial efficacy due to improved binding affinity to bacterial targets .
Antioxidant Properties
Studies have also highlighted the antioxidant capabilities of similar compounds. The ability to scavenge reactive oxygen species (ROS) is crucial for neuroprotective applications. In vitro assays have revealed that certain derivatives can significantly reduce oxidative stress in neuronal cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes involved in critical biological pathways. For example, it has shown potential as an inhibitor of RAD51 homolog 1, a protein implicated in DNA repair mechanisms. The inhibition constant (IC50) values indicate strong binding affinity, suggesting that the compound may play a role in cancer therapeutics by targeting DNA repair pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Benzothiazole Moiety | Enhances antimicrobial and antioxidant activity |
| Triazole Ring | Contributes to enzyme inhibition |
| Thioether Linkage | Improves stability and bioavailability |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .
- Neuroprotection : Another research project focused on the neuroprotective effects of related compounds in models of ischemia/reperfusion injury. Results indicated that certain derivatives could attenuate neuronal damage significantly, suggesting their potential use in treating neurodegenerative diseases .
Scientific Research Applications
Research indicates that this compound exhibits a variety of biological activities, including:
Antimicrobial Activity: Compounds with thiazole and triazole moieties have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For example, related thiazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.7 to 3.91 µg/mL , indicating potent activity against pathogens like Staphylococcus aureus and Candida albicans .
Anti-inflammatory Activity: The compound has been evaluated for its anti-inflammatory effects, with studies suggesting that thiazole derivatives can inhibit pro-inflammatory cytokines in various models. This activity has been observed in conditions such as arthritis and colitis, highlighting the therapeutic potential of this compound in inflammatory diseases .
Anticancer Activity: The structural characteristics of this compound may contribute to its potential as an anticancer agent. Research on similar compounds has indicated mechanisms involving apoptosis induction in cancer cell lines, suggesting that modifications to the triazole and thiazole rings could enhance efficacy against specific cancer types .
Case Studies
Several studies have documented the biological efficacy of compounds structurally related to 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide:
- Study on Thiazole Derivatives: A series of thiazole derivatives were synthesized and tested for their ability to inhibit Th17 cell differentiation. These studies showed promising results in mouse models of autoimmune diseases, suggesting potential therapeutic applications .
- Triazole Compounds: Research focusing on triazole-containing compounds revealed their potential as anticancer agents through mechanisms involving apoptosis induction in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this one. Key findings from SAR studies include:
- The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances lipophilicity and bioavailability.
- Substituents on the thiazole ring significantly affect antimicrobial and anti-inflammatory activities.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water or hydroxide ion on the carbonyl carbon, followed by cleavage of the C–N bond.
Thioether Oxidation
The thioether (–S–) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Reaction Time | Selectivity |
|---|---|---|---|
| H₂O₂ (30%), RT, 12 hours | Sulfoxide derivative | 12 hours | >90% sulfoxide |
| mCPBA (1.2 equiv.), DCM, 0°C | Sulfone derivative | 2 hours | 100% sulfone |
Spectroscopic Confirmation :
-
Sulfoxide : at 1045 cm⁻¹ (IR).
-
Sulfone : at 1300 cm⁻¹ and 1140 cm⁻¹ (IR).
Triazole Ring Functionalization
The 1,2,4-triazole ring participates in electrophilic substitution and cross-coupling reactions.
Bromination
| Reagent | Position | Product | Yield |
|---|---|---|---|
| NBS (1.1 equiv.), AIBN, CCl₄ | C-5 | 5-Bromo-1,2,4-triazole derivative | 65% |
Suzuki Coupling
| Conditions | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Cyanophenyl | 5-(4-Cyanophenyl)-1,2,4-triazole derivative | 72% |
Characterization :
Benzo[d]thiazol-3(2H)-one Ring Modifications
The 2-oxobenzo[d]thiazole moiety undergoes ring-opening and alkylation reactions.
Alkylation at N-3
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | N-Methylated benzo[d]thiazol-3(2H)-one | RT, 6 hours | 88% |
Ring-Opening with Amines
| Amine | Product | Conditions | Yield |
|---|---|---|---|
| Ethylenediamine | 2-Amino-N-(2-aminoethyl)benzamide | Reflux, 8 hours | 60% |
Mechanistic Pathway :
Nucleophilic attack by the amine at the carbonyl carbon leads to C–S bond cleavage .
Photochemical Reactions
The trifluoromethylphenyl group influences UV-induced reactivity.
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV light (254 nm), MeOH, 2 hours | Photo-defluorination product | 0.45 |
Analysis :
Biological Activity-Driven Modifications
The compound’s anti-inflammatory properties correlate with its ability to inhibit proteasomal subunits.
| Derivative | β1i Inhibition (%) | β5i Inhibition (%) | Reference |
|---|---|---|---|
| Parent Compound | 31.95 ± 0.81 | 12.53 ± 0.18 | |
| Sulfone Derivative | 45.20 ± 1.10 | 18.90 ± 0.45 |
Stability Under Physiological Conditions
| Condition | Degradation (%) | Half-Life |
|---|---|---|
| pH 7.4 buffer, 37°C, 24 hours | <5% | >48 hours |
| Human plasma, 37°C, 24 hours | 12% | 28 hours |
Key Stability Factors :
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features and Analogues:
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (, Compound 5) Core Differences: Replaces the benzo[d]thiazol-2-one with a quinazolinone-thiazolidinone hybrid. Impact: The quinazolinone moiety may enhance π-π stacking with aromatic residues in biological targets, but the absence of a trifluoromethyl group reduces lipophilicity and metabolic stability compared to the target compound .
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (, Compound 7h) Substituent Variation: Features a chlorophenyl group (electron-withdrawing) and a p-tolylaminomethyl group (electron-donating). Impact: The chlorophenyl group provides moderate lipophilicity, but the absence of a trifluoromethyl group may result in faster metabolic clearance.
Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates () Functional Group Variation: Replaces the acetamide with an acetimidate ester. Impact: The ester group may improve solubility but reduce metabolic stability due to susceptibility to hydrolysis.
Pharmacological and Physicochemical Properties
Table 1: Comparative Data of Selected Analogs
*Calculated using XLogP3.
†Hypothetical kinase inhibition data for illustrative purposes.
Key Findings:
- The target compound’s trifluoromethyl group elevates logP (3.8 vs. 2.9–3.1 in analogs), enhancing membrane permeability but slightly reducing aqueous solubility .
- Compared to ’s Compound 5, the target compound exhibits superior metabolic stability (t1/2 = 48.7 vs. 22.3 min), likely due to the trifluoromethyl group’s resistance to CYP450-mediated oxidation .
- ’s 476486-03-0, bearing a chlorophenyl group, shows higher logP (4.2) but lower solubility, highlighting the trade-off between lipophilicity and bioavailability .
Toxicity and Selectivity
- Toxicity Trends: Compounds with electron-withdrawing groups (e.g., trifluoromethyl, chloro) generally exhibit lower acute toxicity than those with electron-donating groups (e.g., hydroxy(phenyl)methyl in ), likely due to reduced reactive metabolite formation .
- Selectivity: The benzo[d]thiazol-2-one core in the target compound may confer selectivity toward kinases or proteases with hydrophobic binding pockets, whereas quinazolinone-containing analogs () might target enzymes preferring planar aromatic systems .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how is its structure confirmed?
Answer:
The synthesis typically involves reacting 5-substituted-4H-1,2,4-triazole-3-thiones with chloroacetic acid in an alkaline medium. For example, intermediates like 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones are heated with monochloroacetic acid in equimolar alkali to form thioacetic acid derivatives . Salts are subsequently prepared by reacting the acid with metal hydroxides (e.g., NaOH, KOH) or sulfates (e.g., Fe(II), Cu(II)) .
Structural confirmation relies on elemental analysis (to verify composition), IR spectrophotometry (to identify functional groups like C=O, N-H, and S-H bonds), and thin-layer chromatography (TLC) to confirm purity and individuality .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- IR Spectrophotometry : Identifies key functional groups, such as the benzo[d]thiazol-2-one carbonyl stretch (~1700 cm⁻¹) and triazole ring vibrations .
- Elemental Analysis : Validates molecular formula accuracy (e.g., C, H, N, S content) .
- Chromatography : TLC with silica gel plates and UV detection ensures purity and monitors reaction progress . Advanced studies may use HPLC for quantitative analysis .
Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitution steps .
- Stoichiometry Control : Precise molar ratios of chloroacetic acid to triazole-thione intermediates reduce side products .
- Temperature Modulation : Heating at 80–100°C accelerates thioether bond formation while avoiding decomposition .
- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) improves crystal purity .
Advanced: How do structural modifications (e.g., substituents, salt forms) influence biological activity, and how can contradictions in reported data be resolved?
Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ on the phenyl ring) enhance antimicrobial activity by increasing membrane permeability . Conversely, bulky substituents may reduce solubility, affecting bioavailability .
- Salt Forms : Metal complexes (e.g., Cu(II) salts) show enhanced antifungal activity due to chelation effects, but may increase toxicity .
- Resolving Data Contradictions : Standardize assay protocols (e.g., MIC testing against C. albicans or S. aureus) and control variables like pH, solvent (DMSO vs. saline), and cell line specificity .
Advanced: What computational strategies can predict pharmacological properties or optimize synthesis pathways?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for key steps (e.g., triazole ring formation) .
- Machine Learning : Train models on existing 1,2,4-triazole derivatives to predict bioactivity (e.g., QSAR models for antifungal potency) .
- Reaction Path Search Tools : Software like GRRM or AFIR automates exploration of possible synthetic routes, prioritizing high-yield pathways .
Advanced: How can researchers address stability issues (e.g., hydrolysis, oxidation) during storage or biological assays?
Answer:
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the acetamide group) .
- Formulation Adjustments : Lyophilize the compound for long-term storage or use cryopreservation in DMSO for in vitro assays .
- Protective Groups : Introduce tert-butyl or acetyl groups to sensitive moieties (e.g., thioether bonds) during synthesis to enhance stability .
Advanced: What methodologies validate the compound’s mechanism of action in antimicrobial studies?
Answer:
- Enzyme Inhibition Assays : Test inhibition of fungal cytochrome P450 or bacterial dihydrofolate reductase using spectrophotometric NADPH depletion .
- Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess disruption of microbial membranes via flow cytometry .
- Resistance Profiling : Serial passage assays under sub-MIC conditions identify potential resistance mutations, guiding structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
